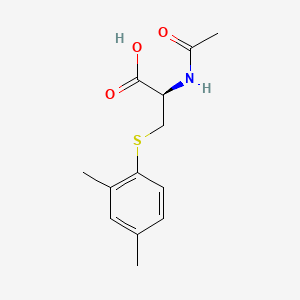

N-Acetyl-S-(2,4-dimethylphenyl)-L-cysteine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-Acetyl-S-(2,4-dimethylphenyl)-L-cysteine (NADPC) is a synthetic compound that has been used in a variety of scientific research applications. It is a derivative of the amino acid cysteine and is a valuable tool in studying the biochemical and physiological effects of cysteine in living organisms.

科学的研究の応用

Antioxidant and Anti-inflammatory Applications

NAC, a derivative of the amino acid L-cysteine, is recognized for its potent antioxidant properties, acting as a precursor to glutathione (GSH), a critical antioxidant in the body. This function is essential in reducing oxidative stress and restoring redox balance within cells, which is pivotal in managing conditions such as cystic fibrosis (CF), liver diseases, and potentially in the mitigation of psychiatric disorders and cognitive decline associated with aging. The molecule's antioxidant capability plays a crucial role in CF airway inflammation, highlighting its importance in redox imbalance and the eradication of biofilms resulting from airway infections, particularly those caused by Pseudomonas aeruginosa (Guerini et al., 2022).

Therapeutic Research and Clinical Practice

In the context of liver diseases, oxidative stress and inflammation are significant pathogenetic events. NAC's role in attenuating markers of inflammation and oxidative stress (OS) in hepatic damage has been widely studied. Its supplementation has shown satisfactory outcomes in various experimental and clinical settings, emphasizing the need for further clinical research to establish clear guidelines for its application in medical practice (Andrade et al., 2015).

Biochemical Functions and Mechanisms of Action

Exploring NAC's biochemical functions and its impact on cellular and molecular levels offers insights into its therapeutic potential. Its ability to modulate glutamatergic, neurotropic, and inflammatory pathways suggests applications beyond being merely a precursor to glutathione. These mechanisms underlie the observed benefits in treating addiction, compulsive and grooming disorders, schizophrenia, and bipolar disorder, presenting NAC as a promising agent in psychiatric research (Dean et al., 2011).

特性

IUPAC Name |

(2R)-2-acetamido-3-(2,4-dimethylphenyl)sulfanylpropanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17NO3S/c1-8-4-5-12(9(2)6-8)18-7-11(13(16)17)14-10(3)15/h4-6,11H,7H2,1-3H3,(H,14,15)(H,16,17)/t11-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GVCYMYXCWXLIDZ-NSHDSACASA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)SCC(C(=O)O)NC(=O)C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=C(C=C1)SC[C@@H](C(=O)O)NC(=O)C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17NO3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30676237 |

Source

|

| Record name | N-Acetyl-S-(2,4-dimethylphenyl)-L-cysteine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30676237 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

267.35 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-Acetyl-S-(2,4-dimethylphenyl)-L-cysteine | |

CAS RN |

581076-69-9 |

Source

|

| Record name | N-Acetyl-S-(2,4-dimethylphenyl)-L-cysteine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30676237 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

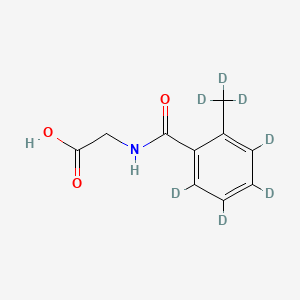

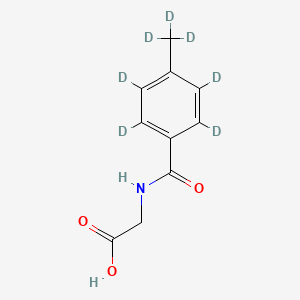

![N-[(5-Chloro-2-thienyl)carbonyl]glycine](/img/structure/B565219.png)

![rac 1-[3,4-(Dibenzyloxy)phenyl]-2-[(diphenylmethyl)amino]-1-butanone Hydrochloride](/img/structure/B565225.png)

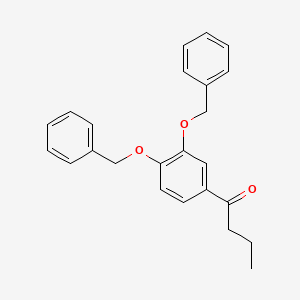

![rac 1-[3,4-(Dibenzyloxy)phenyl]-2-bromo-1-butanone](/img/structure/B565226.png)